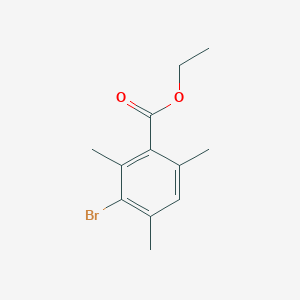

Ethyl 3-bromo-2,4,6-trimethylbenzoate

Description

Properties

IUPAC Name |

ethyl 3-bromo-2,4,6-trimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-5-15-12(14)10-7(2)6-8(3)11(13)9(10)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPOOQCOBIMZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1C)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The core strategy for preparing Ethyl 3-bromo-2,4,6-trimethylbenzoate generally involves:

- Starting from 2,4,6-trimethylbenzoic acid or its derivatives.

- Selective bromination at the 3-position of the aromatic ring.

- Subsequent esterification with ethanol or direct use of ethyl esters as starting materials.

This approach leverages the directing effects of the methyl groups and the carboxylate/ester functionality to achieve regioselective bromination.

Bromination Techniques

2.1 Electrophilic Aromatic Bromination

- Bromination can be performed using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of catalysts or under controlled conditions to ensure selective monobromination at the 3-position.

- The methyl groups at 2,4,6-positions activate the ring and direct bromination ortho/para to themselves, favoring substitution at the 3-position.

- Reaction solvents typically include acetic acid, chloroform, or carbon tetrachloride.

- Temperature control is critical to prevent polybromination or side reactions.

2.2 Electrochemical Bromination

- An advanced method involves electrochemical bromination in a three-necked round-bottom flask setup with reticulated vitreous carbon (RVC) as the anode and platinum as the cathode.

- Constant current electrolysis in mixed solvents (e.g., MeCN/H2O) with supporting electrolytes (e.g., K3PO4, nBu4NBF4) can yield brominated esters efficiently.

- This method offers milder conditions and often higher selectivity and yields (e.g., 72% yield reported for similar benzoate derivatives).

Esterification Methods

- If starting from 3-bromo-2,4,6-trimethylbenzoic acid, esterification with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is performed.

- Alternatively, direct bromination of ethyl 2,4,6-trimethylbenzoate can be carried out to afford the target compound.

- Esterification is typically done under reflux with removal of water to drive the equilibrium towards ester formation.

Detailed Procedure Example (Literature-Based)

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 2,4,6-Trimethylbenzoic acid + Br2 (or NBS), AcOH, 0-25°C | Electrophilic bromination at 3-position | ~60-75% (monobrominated acid) |

| 2 | Brominated acid + Ethanol, H2SO4 catalyst, reflux | Fischer esterification to ethyl ester | ~80-90% |

| Alternative | Ethyl 2,4,6-trimethylbenzoate + Br2, FeBr3 catalyst, CCl4, 0°C | Direct bromination of ester | ~70-80% |

This sequence ensures regioselective bromination and high purity of this compound.

Research Findings and Analytical Data

- Selectivity: The methyl groups at 2,4,6-positions direct bromination to the 3-position due to steric and electronic effects.

- Yields: Reported yields vary between 60% to 80% depending on brominating agent and conditions.

- Purification: Silica gel chromatography with ethyl acetate/petroleum ether mixtures is commonly used.

- Characterization: Confirmed by NMR (1H, 13C), HRMS, and melting point analysis.

Comparative Table of Preparation Methods

| Method | Brominating Agent | Starting Material | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Electrophilic Bromination + Esterification | Br2 or NBS | 2,4,6-Trimethylbenzoic acid | AcOH, 0-25°C; then EtOH reflux | 60-90 | Simple, accessible reagents | Possible polybromination, requires two steps |

| Direct Bromination of Ester | Br2 + FeBr3 | Ethyl 2,4,6-trimethylbenzoate | CCl4, 0°C | 70-80 | One-step bromination | Requires handling of FeBr3, catalyst removal |

| Electrochemical Bromination | Electrolysis with RVC anode | Similar benzoate derivatives | MeCN/H2O, room temp, 14 h, 40 mA | ~72 | Mild, green, selective | Requires electrochemical setup |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2,4,6-trimethylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Substitution: Formation of ethyl 3-substituted-2,4,6-trimethylbenzoates.

Reduction: Formation of 3-bromo-2,4,6-trimethylbenzyl alcohol.

Oxidation: Formation of 3-bromo-2,4,6-trimethylbenzoic acid.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

E3BTMB serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in the development of new synthetic methodologies due to its reactivity profile. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, facilitating the formation of new compounds. Additionally, it can be reduced to yield alcohol derivatives that may possess distinct biological activities.

Biological Research

Antimicrobial Activity

Research indicates that E3BTMB demonstrates antimicrobial properties against various pathogens. A study revealed its effectiveness against:

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate activity |

| Candida albicans | Effective against |

The mechanism of action likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

E3BTMB has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : E3BTMB can cause cell cycle arrest in the G2/M phase.

- Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels, leading to oxidative stress and subsequent cell death in tumor cells.

These findings position E3BTMB as a candidate for further investigation in cancer therapeutics.

Pharmaceutical Applications

E3BTMB is explored as a precursor for synthesizing pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new drugs targeting various diseases. The bromine atom and methyl groups contribute to its reactivity and biological activity, making it a versatile building block in medicinal chemistry.

Industrial Applications

In industry, E3BTMB is utilized in the production of specialty chemicals and materials, including polymers and dyes. Its unique properties make it suitable for applications requiring specific chemical reactivity or stability under various conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on E3BTMB's antimicrobial properties demonstrated significant inhibition against Staphylococcus aureus, suggesting potential use in developing antibacterial agents. The compound was tested against a range of bacterial strains, confirming its broad-spectrum activity.

Case Study 2: Anticancer Mechanism

Research focusing on the anticancer properties of E3BTMB involved treating various cancer cell lines with the compound. Results indicated that E3BTMB effectively induced apoptosis through ROS-mediated pathways, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2,4,6-trimethylbenzoate depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the ester group is reduced to an alcohol via hydride transfer. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Mthis compound (CAS 26584-20-3)

- Molecular Formula : C₁₁H₁₃BrO₂

- Molecular Weight : 257.13 g/mol

- Key Features : Methyl ester group, bromine at position 3, and methyl substituents at 2, 4, and 4.

- Synthesis : Prepared via diazomethane treatment of 3-bromo-2,4,6-trimethylbenzoic acid .

- Applications : Used as a precursor in pharmaceuticals and agrochemicals due to its stability and reactivity in cross-coupling reactions .

Ethyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate (CAS 105208-04-6)

- Molecular Formula : C₁₂H₁₄Br₂O₄

- Molecular Weight : 386.04 g/mol

- Key Features : Additional bromomethyl and methoxy groups at positions 2, 4, and 5.

Halogenated and Fluorinated Analogs

Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate (CAS 104222-46-0)

- Molecular Formula : C₁₁H₈BrF₃O₃

- Molecular Weight : 325.08 g/mol

- Key Features : Trifluoromethyl and acetyl groups introduce strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in this compound.

- Applications : Fluorinated analogs are often used in medicinal chemistry for their metabolic stability and bioavailability .

Data Table: Comparative Analysis

*Estimated properties based on methyl analog.

Biological Activity

Ethyl 3-bromo-2,4,6-trimethylbenzoate (E3BTMB) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and potential therapeutic uses.

Chemical Structure and Properties

E3BTMB has the molecular formula CHBrO and is characterized by a bromine atom and three methyl groups attached to a benzoate structure. Its synthesis typically involves the bromination of 2,4,6-trimethylbenzoic acid followed by esterification with ethanol. The compound's unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that E3BTMB exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of certain bacteria and fungi. The compound's mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways .

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate activity |

| Candida albicans | Effective against |

Anticancer Properties

E3BTMB has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : E3BTMB can cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.

- Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels, leading to oxidative stress and subsequent cell death in tumor cells .

The biological activity of E3BTMB can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, altering the compound's reactivity and enhancing its biological effects.

- Reduction Reactions : E3BTMB can undergo reduction to yield alcohol derivatives that may possess distinct biological activities.

- Oxidation Reactions : The methyl groups can be oxidized, potentially leading to the formation of more reactive species that interact with biological targets .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of E3BTMB against a range of bacterial strains. The results demonstrated significant inhibition zones for Staphylococcus aureus and moderate effects on Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Study on Anticancer Activity

In vitro studies on cancer cell lines revealed that E3BTMB significantly reduced cell viability in a dose-dependent manner. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.